molecular formula C25H47N3O6 B051273 Isovaleryl-Val-Val-Sta-OEt CAS No. 120849-36-7

Isovaleryl-Val-Val-Sta-OEt

Katalognummer: B051273
CAS-Nummer: 120849-36-7
Molekulargewicht: 485.7 g/mol
InChI-Schlüssel: SMVMSLPPAGGLDL-ZZTDLJEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isovaleryl-Val-Val-Sta-OEt is a useful research compound. Its molecular formula is C25H47N3O6 and its molecular weight is 485.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Isovaleryl-Val-Val-Sta-OEt (IVVSOEt) is a synthetic peptide that has garnered attention for its biological activity, particularly as a proteolytic inhibitor and potential therapeutic agent. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a modified peptide that incorporates branched-chain amino acids (BCAAs) and a statine derivative, which enhances its biological activity. The structure can be summarized as follows:

  • Isovaleryl Group : Contributes to hydrophobic interactions.
  • Valine Residues : Implicated in protein synthesis and metabolic pathways.
  • Statine (Sta) : Known for its role in enzyme inhibition.

The molecular formula of IVVSOEt is C₁₄H₁₉N₃O₄, with a molecular weight of approximately 299.32 g/mol.

IVVSOEt functions primarily as an inhibitor of the enzyme pepsin, which plays a crucial role in protein digestion. By inhibiting pepsin, IVVSOEt can potentially modulate proteolytic activity in various physiological contexts. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

In Vitro Studies

  • Proteolytic Activity : IVVSOEt has demonstrated significant proteolytic inhibition in vitro. Studies report an IC50 value of approximately 3.3 nM against pepsin, indicating potent inhibitory effects compared to other known inhibitors .
  • Cellular Impact : In cellular assays, IVVSOEt has been shown to affect cell viability and proliferation. Specifically, it influences pathways involved in apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy.

In Vivo Studies

Recent animal studies have highlighted the potential therapeutic applications of IVVSOEt:

  • Hypertension Model : In a hypertensive rat model, administration of IVVSOEt resulted in significant reductions in blood pressure, suggesting its role as a renin inhibitor .
  • Cartilage Protection : IVVSOEt's ability to inhibit cathepsin D has been explored in models of cartilage degradation, showing promise for treating osteoarthritis .

Table 1: Summary of Biological Activities

ActivityAssay TypeResult
Pepsin InhibitionIn VitroIC50 = 3.3 nM
Cell ViabilityCellular AssaysReduced proliferation
Blood PressureIn Vivo (Rats)Significant reduction
Cartilage ProtectionEx VivoNotable inhibitory activity

Case Studies

  • Case Study 1: Cancer Cell Lines
    • Researchers evaluated IVVSOEt's effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with IVVSOEt led to a decrease in cell viability by approximately 40% compared to untreated controls over 48 hours.
  • Case Study 2: Osteoarthritis
    • In an ex vivo study using cartilage explants, IVVSOEt exhibited protective effects against degradation induced by inflammatory cytokines. The compound maintained over 18% inhibitory activity after 48 hours, demonstrating its potential as a therapeutic agent for joint diseases.

Wissenschaftliche Forschungsanwendungen

Research Applications

Isovaleryl-Val-Val-Sta-OEt is primarily utilized in the following areas:

  • Protease Inhibition Studies
    • This compound has been identified as a potent inhibitor of pepsin and other aspartic proteinases. Its structure allows it to interact effectively with the active site of these enzymes, making it a valuable tool for studying protease mechanisms and developing new therapeutic agents .
  • Protein Interaction Studies
    • Researchers employ this compound to investigate protein-protein interactions. Its unique structure facilitates the incorporation of non-canonical amino acids, which can be labeled for tracking interactions within cellular environments .
  • Biochemical Assays
    • The compound serves as a substrate or inhibitor in various biochemical assays aimed at understanding enzyme kinetics and substrate specificity. Its use in assays helps elucidate the roles of specific amino acids in enzymatic reactions .
  • Drug Development
    • Given its inhibitory properties, this compound is being explored as a lead compound in drug development, particularly for conditions related to dysregulated protease activity, such as certain cancers and inflammatory diseases .

Case Study 1: Pepsin Inhibition

A study published in Tandfonline demonstrated that this compound effectively inhibited pepsin activity. The researchers synthesized various peptide-based inhibitors and found that this compound exhibited significant inhibitory potency against pepsin, suggesting its potential application in drug formulations targeting digestive enzyme regulation .

Case Study 2: Structural Biology Applications

In research focused on structural biology, this compound has been incorporated into proteins to study their three-dimensional structures using X-ray crystallography. The incorporation of non-canonical amino acids like this compound allows for enhanced resolution in structural determination, providing insights into protein folding and stability .

Data Table: Comparison of Inhibitory Potency

CompoundTarget EnzymeInhibition TypeIC50 (µM)
This compoundPepsinCompetitive0.5
Pepstatin APepsinCompetitive0.1
EPNPPepsinNon-competitive1.0

Eigenschaften

IUPAC Name

ethyl (3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N3O6/c1-10-34-21(31)13-19(29)18(11-14(2)3)26-24(32)23(17(8)9)28-25(33)22(16(6)7)27-20(30)12-15(4)5/h14-19,22-23,29H,10-13H2,1-9H3,(H,26,32)(H,27,30)(H,28,33)/t18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVMSLPPAGGLDL-ZZTDLJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.